molecular formula C22H22ClNO4S B11409881 N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11409881
M. Wt: 431.9 g/mol
InChI Key: PNECTQUOEFGXDY-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide (CAS: 880404-61-5) is a structurally complex acetamide derivative characterized by a benzofuran core substituted with a 5-methyl group, a 2-chlorobenzyl moiety, and a sulfone-containing tetrahydrothiophen-3-yl group. Its molecular formula is C₂₂H₂₂ClNO₄S, with a molecular weight of 431.9324 g/mol . The compound’s synthesis likely involves coupling reactions between functionalized benzofuran and chlorobenzyl intermediates, followed by sulfonation to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group.

Properties

Molecular Formula

C22H22ClNO4S

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C22H22ClNO4S/c1-15-6-7-21-19(10-15)17(13-28-21)11-22(25)24(18-8-9-29(26,27)14-18)12-16-4-2-3-5-20(16)23/h2-7,10,13,18H,8-9,11-12,14H2,1H3

InChI Key

PNECTQUOEFGXDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound with notable pharmacological potential. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C21H24ClNO4S
  • Molecular Weight : 421.94 g/mol
  • CAS Number : 578732-43-1

The compound's biological activity is attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : It has been shown to inhibit certain proteases, which are crucial in various biological processes, including viral replication (e.g., SARS-CoV-2 Mpro inhibitors) .
  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction and cell cycle arrest .

Antiviral Activity

Recent research identified this compound as a potential inhibitor of SARS-CoV-2 main protease (Mpro). The compound demonstrated a binding affinity with a Kd value indicating moderate activity. In vitro assays revealed an IC50 value of 66.9 µM, suggesting it could be a candidate for further antiviral development .

Anticancer Activity

In studies targeting various cancer cell lines, the compound exhibited significant cytotoxicity. For instance, it was effective against colon carcinoma HCT-15 cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Case Studies

  • SARS-CoV-2 Inhibition :
    • A study assessed multiple compounds for their ability to inhibit SARS-CoV-2 Mpro. Among them, this compound showed promising results with an IC50 of 66.9 µM .
  • Cytotoxicity in Cancer Cells :
    • A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis significantly in HCT-15 cells, demonstrating its potential as an anticancer agent .

Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Notes
AntiviralSARS-CoV-2 Mpro66.9Moderate binding affinity
AnticancerColon carcinoma HCT-15< Doxorubicin IC50Induces apoptosis and cell cycle arrest

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position: The 2-chlorobenzyl group in the target compound may confer distinct electronic and steric effects compared to the 3-chlorobenzyl variant .
  • Benzofuran Substitution : The 5-methyl group in the target compound contrasts with the 6-methyl substituent in its 3-chlorobenzyl analogue. Methyl group position can alter π-π stacking interactions or metabolic stability .

Analogues with Alternative Heterocyclic Systems

Several acetamide derivatives feature benzothiazole or thienyl groups instead of benzofuran:

  • Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide (EP3348550A1) replace benzofuran with benzothiazole, introducing electron-withdrawing trifluoromethyl groups that enhance hydrophobicity and metabolic resistance .
  • Thienyl Derivatives : 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Pesticide Chemicals Glossary) uses a thienyl-acetamide scaffold, which is common in agrochemicals due to its bioavailability and stability .

Comparison :

  • Benzofuran vs. Benzothiazole : Benzofuran’s oxygen atom may improve solubility compared to benzothiazole’s sulfur, but benzothiazole derivatives often exhibit stronger π-acceptor properties .

Physicochemical and Functional Group Analysis

  • Polar Surface Area (PSA): The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) contributes to a higher PSA compared to non-sulfonated acetamides, improving solubility but possibly reducing membrane permeability .
  • Lipophilicity : The 2-chlorobenzyl group increases logP relative to 4-methyl or 4-propoxybenzyl analogues, suggesting a balance between hydrophobicity and solubility .

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